molecular formula C13H22ClNO2 B3085828 Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158326-83-0

Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3085828
CAS No.: 1158326-83-0
M. Wt: 259.77 g/mol
InChI Key: IMZAMVTWUYPXNO-UHFFFAOYSA-N
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Description

Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride is an organic compound with the molecular formula C13H22ClNO2 and a molecular weight of 259.77 g/mol . This compound is characterized by the presence of a butyl group, a dimethoxyphenyl group, and an amine hydrochloride group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride typically involves the reaction of butylamine with 2,3-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted amines or aromatic compounds.

Scientific Research Applications

Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochloride
  • Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride
  • Butyl[(2,3-dimethoxyphenyl)ethyl]amine hydrochloride

Uniqueness

Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride is unique due to its specific substitution pattern on the aromatic ring and the presence of both butyl and dimethoxy groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride is an organic compound characterized by its unique structural features, including a butyl group and two methoxy substituents on a phenyl ring. Its molecular formula is C₁₃H₂₂ClN₁O₂, with a molecular weight of 259.77 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with various biological targets. The amine group allows it to participate in nucleophilic substitution reactions, while the methoxy groups can undergo electrophilic aromatic substitution. These reactions can modulate enzyme activity and receptor binding, influencing several biochemical pathways.

Key Mechanisms:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, potentially affecting neurotransmission.
  • Enzyme Modulation : It can inhibit or activate specific enzymes, impacting metabolic pathways.
  • Signal Transduction : The compound may influence cellular signaling pathways, leading to various physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Preliminary studies suggest that compounds with similar structures show promise as anticancer agents by inhibiting tumor growth. For instance, related compounds have demonstrated significant reductions in tumor weight and growth rates in animal models .
  • Anti-inflammatory Effects : The compound is being investigated for its potential anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
  • Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may possess anxiolytic or antidepressant-like effects, warranting further investigation into its impact on anxiety and mood disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound or related compounds:

  • Antitumor Activity :
    • In a study evaluating similar compounds, significant antitumor effects were observed in A549 lung cancer cell lines with IC50 values ranging from 0.29 to 1.48 μM . This suggests that this compound could exhibit comparable efficacy.
  • Neuropharmacological Evaluation :
    • Compounds structurally related to this compound were assessed for anxiolytic properties using elevated plus maze (EPM) and open field tests. Results indicated that certain derivatives significantly reduced anxiety-like behaviors in rodent models .
  • Enzyme Interaction Studies :
    • Research has focused on the interaction of similar amine compounds with cytochrome P450 enzymes, highlighting their potential role in drug metabolism and detoxification processes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesNotable Biological Activity
Butyl[(2,4-dimethoxyphenyl)methyl]amine hydrochlorideTwo methoxy groups at positions 2 and 4Potential anticancer activity
Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochlorideTwo methoxy groups at positions 3 and 4Neuroactive properties
Butyl[(2,3-dimethoxyphenyl)ethyl]amine hydrochlorideEthyl instead of butyl groupEnzyme inhibition studies

Properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]butan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.ClH/c1-4-5-9-14-10-11-7-6-8-12(15-2)13(11)16-3;/h6-8,14H,4-5,9-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZAMVTWUYPXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=C(C(=CC=C1)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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